N-[2-(methylsulfanyl)phenyl]thiolan-3-amine
Description
N-[2-(methylsulfanyl)phenyl]thiolan-3-amine is a sulfur-containing organic compound characterized by a thiolan-3-amine backbone substituted with a 2-(methylsulfanyl)phenyl group. The methylsulfanyl (SMe) group at the ortho position of the phenyl ring introduces steric and electronic effects that differentiate it from meta-substituted or other functionalized derivatives.
Properties
Molecular Formula |
C11H15NS2 |
|---|---|
Molecular Weight |
225.4 g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H15NS2/c1-13-11-5-3-2-4-10(11)12-9-6-7-14-8-9/h2-5,9,12H,6-8H2,1H3 |
InChI Key |
OOMZKGGSISBREP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC2CCSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]thiolan-3-amine typically involves the reaction of 2-(methylsulfanyl)aniline with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylsulfanyl)phenyl]thiolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(methylsulfanyl)phenyl]thiolan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(methylsulfanyl)phenyl]thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Electronic and Steric Effects
- Trifluoromethyl (CF₃) at the ortho position () introduces strong electron-withdrawing effects, reducing electron density on the phenyl ring compared to SMe .
Functional Group Differences :
Physicochemical Properties
- Molecular Weight and Polarity :
- The trifluoromethyl derivative () has a higher molecular weight (247.28 g/mol) due to fluorine atoms, likely increasing hydrophobicity .
- The target compound and its meta-SMe analog () share identical formulas but differ in substituent placement, which may influence solubility and crystal packing (related to and on crystallography tools) .
Biological Activity
N-[2-(methylsulfanyl)phenyl]thiolan-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : CHNS
- Molecular Weight : Approximately 225.37 g/mol
The compound features a thiolane ring and a methylsulfanyl group attached to a phenyl ring, which contributes to its distinctive chemical properties and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The precise mechanisms depend on the biological context and specific applications being studied.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In studies using NIH/3T3 cell lines, the compound displayed an IC value indicating moderate cytotoxic effects. This suggests that while it may be effective against certain pathogens, care must be taken regarding its impact on normal cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[3-(methylsulfanyl)phenyl]thiolan-3-amine | CHNS | Similar structure; different position of methylsulfanyl group |
| N-[4-(methylsulfanyl)phenyl]thiolan-3-amine | CHNS | Contains a thiolane ring; investigated for antimicrobial properties |
| 3-(Methylsulfanyl)aniline | CHNS | Lacks thiolane structure; less complex |
This table highlights how variations in structure can influence biological activity, with this compound potentially offering unique therapeutic benefits due to its specific arrangement of functional groups.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of thiolan compounds, including this compound. The results indicated that this compound exhibited one of the highest levels of activity against resistant strains of bacteria.
- Cytotoxicity Assessment : In a cytotoxicity study involving multiple cell lines, researchers found that this compound had an IC value comparable to established chemotherapeutic agents, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
